

Technical Guide: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

(4-

Compound Name: ((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Cat. No.: B591689

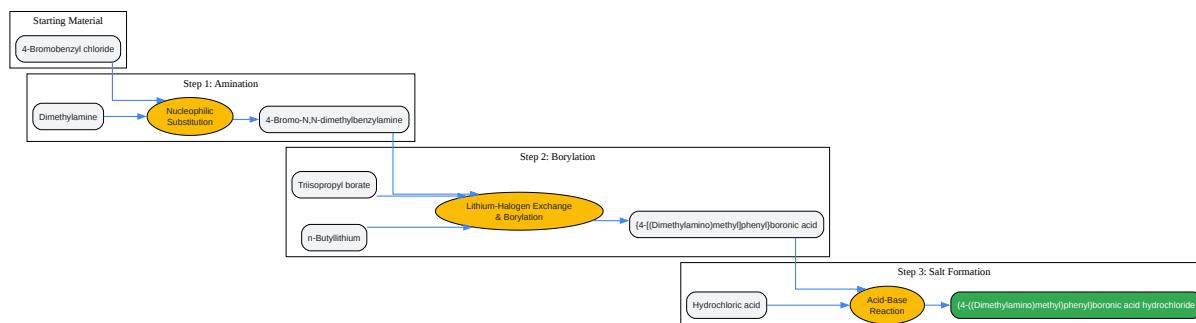
[Get Quote](#)

CAS Number: 938465-64-6

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile organic compound that serves as a crucial building block in modern medicinal chemistry and materials science.^{[1][2]} Its utility primarily stems from the presence of a boronic acid functional group, which enables its participation in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.^[2] This reaction is a cornerstone of synthetic organic chemistry, facilitating the formation of carbon-carbon bonds to construct complex molecular architectures.^{[3][4]} The hydrochloride salt form of this compound often enhances its stability and solubility in aqueous media, making it a convenient reagent for various applications.^[5] This technical guide provides an in-depth overview of the properties, synthesis, and applications of **(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride**, with a focus on its role in drug discovery and development.


Physicochemical Properties

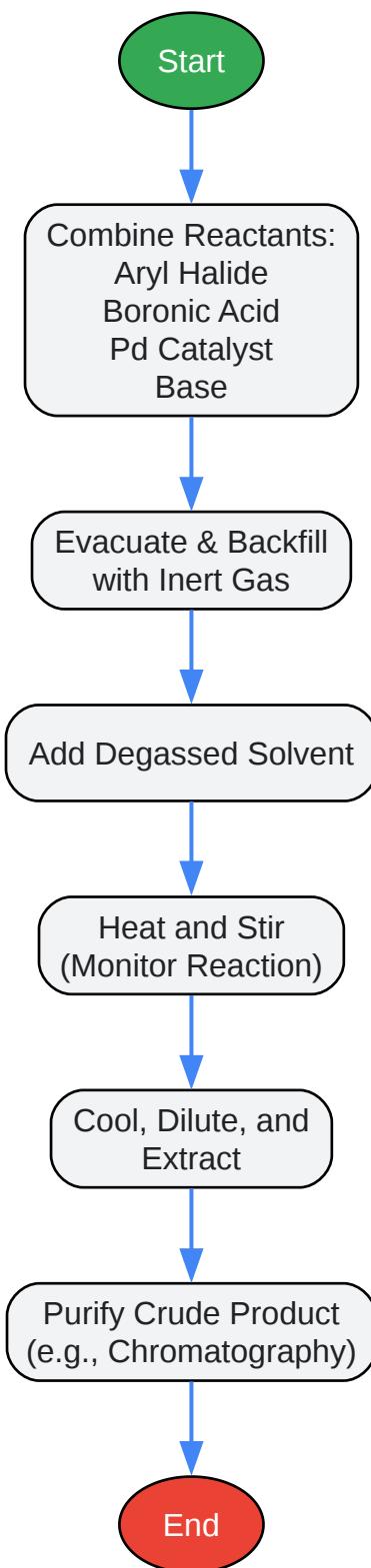
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. The key properties of **(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** are summarized in the table below.

Property	Value	Source
CAS Number	938465-64-6	PubChem[6]
Molecular Formula	C ₉ H ₁₅ BCINO ₂	PubChem[6]
Molecular Weight	215.49 g/mol	PubChem[6]
IUPAC Name	[4- [(dimethylamino)methyl]phenyl] boronic acid;hydrochloride	PubChem[6]
Appearance	Solid	Sigma-Aldrich[7]
SMILES	CN(C)Cc1ccc(cc1)B(O)O.Cl	PubChem[6]
InChI	InChI=1S/C9H14BNO2.CIH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H	PubChem[6]
InChIKey	MMXXOUMISIECKD-UHFFFAOYSA-N	PubChem[6]
Computed XLogP3	0.8	PubChem[6]
Hydrogen Bond Donor Count	3	PubChem[6]
Hydrogen Bond Acceptor Count	3	PubChem[6]
Rotatable Bond Count	3	PubChem[6]
Exact Mass	215.0884366	PubChem[6]
Monoisotopic Mass	215.0884366	PubChem[6]
Topological Polar Surface Area	43.7 Å ²	PubChem[6]
Heavy Atom Count	14	PubChem[6]

Synthesis

While a specific, detailed synthesis protocol for **(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** is not readily available in the public domain, the general synthesis of aryl boronic acids is well-established.^[5] These methods typically involve the reaction of an aryl halide or an organometallic reagent with a boron-containing electrophile. A plausible synthetic route is illustrated below.

[Click to download full resolution via product page](#)


Caption: Plausible synthetic workflow for **(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride**.

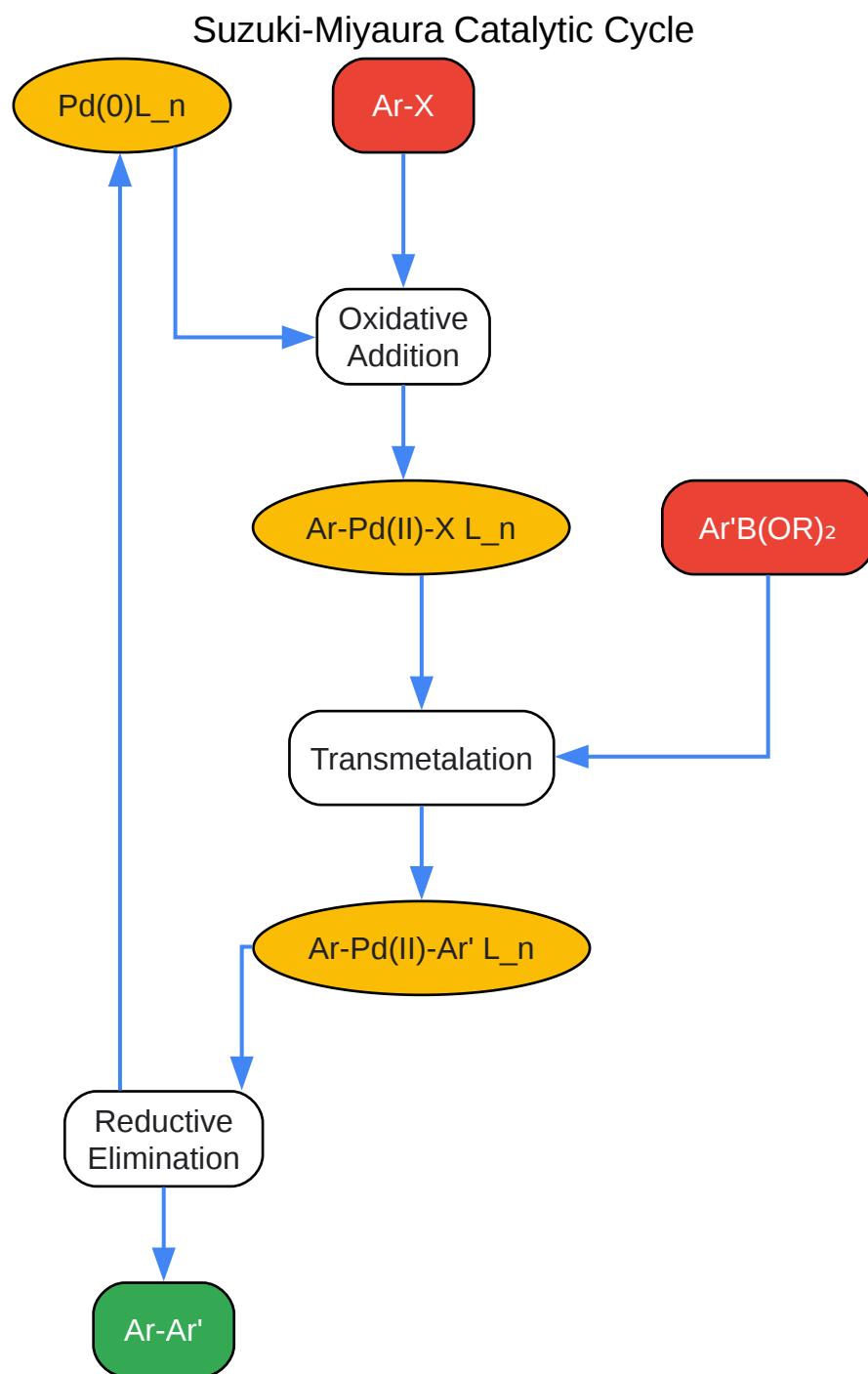
Experimental Protocols

The primary application of **(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** is in the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol that can be adapted for its use.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:

- Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), **(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 equiv.), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2.0-3.0 equiv.).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
- Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
- Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

[Click to download full resolution via product page](#)


Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.^{[5][8]} The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes and can form reversible covalent bonds with diols, a feature that can be exploited for targeted drug delivery and the development of sensors.^[9]

While specific biological activities of **(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. The dimethylaminomethylphenyl group can be found in various biologically active molecules, and the boronic acid functionality provides a handle for further chemical modifications or direct biological interactions.

Boronic acid-containing compounds have been successfully developed as drugs, such as bortezomib (a proteasome inhibitor for cancer therapy) and vaborbactam (a β -lactamase inhibitor).^[5] This highlights the therapeutic potential of this class of compounds. Research into phenylboronic acids has also shown their potential to inhibit cancer cell migration by affecting signaling pathways involving Rho family GTPases.^[10]

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a valuable reagent for synthetic chemists, particularly those engaged in drug discovery and materials science. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and other complex structures. While specific biological data for this compound is limited, the broader class of boronic acids holds significant therapeutic promise. Further research into the synthesis of novel compounds using this building block is likely to yield new and valuable discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (4-((methylamino)methyl)phenyl)boronic acid hydrochloride [myskinrecipes.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | C9H15BCINO2 | CID 68515418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b591689#4-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com